Trichloro((dichloro(decyl)silyl)methyl)silane

Description

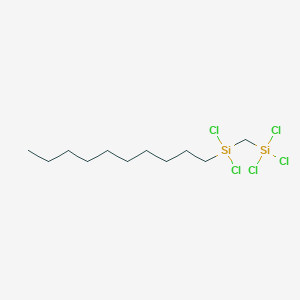

Trichloro((dichloro(decyl)silyl)methyl)silane is a complex organosilicon compound characterized by a central silicon atom bonded to three chlorine atoms and a (dichloro(decyl)silyl)methyl group. Such compounds are typically used in surface functionalization, polymer synthesis, and ceramic precursors due to their reactivity with hydroxyl groups and ability to form hydrophobic coatings .

Properties

Molecular Formula |

C11H23Cl5Si2 |

|---|---|

Molecular Weight |

388.7 g/mol |

IUPAC Name |

trichloro-[[dichloro(decyl)silyl]methyl]silane |

InChI |

InChI=1S/C11H23Cl5Si2/c1-2-3-4-5-6-7-8-9-10-17(12,13)11-18(14,15)16/h2-11H2,1H3 |

InChI Key |

HMUBGWFTDHRCRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloro((dichloro(decyl)silyl)methyl)silane typically involves the reaction of decylsilane with chlorinating agents under controlled conditions. The process often requires the use of catalysts to facilitate the chlorination reaction. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Trichloro((dichloro(decyl)silyl)methyl)silane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Alcoholysis: Reacts with alcohols to produce alkoxysilanes.

Reduction: Can be reduced by alkali metals to form polysilanes.

Common Reagents and Conditions

Hydrolysis: Water, typically under acidic or basic conditions.

Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.

Reduction: Alkali metals like sodium or potassium, usually under anhydrous conditions.

Major Products

Hydrolysis: Silanols and hydrochloric acid.

Alcoholysis: Alkoxysilanes and hydrochloric acid.

Reduction: Polysilanes and metal chlorides.

Scientific Research Applications

Trichloro((dichloro(decyl)silyl)methyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Trichloro((dichloro(decyl)silyl)methyl)silane involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s chlorinated groups facilitate its reactivity, allowing it to form covalent bonds with other molecules. This reactivity is harnessed in various applications, such as surface modification and polymer synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Trichlorosilanes

*Estimated based on chain length and analogous data.

Key Observations:

Alkyl Chain Length and Hydrophobicity :

- Trichloro(undecyl)silane (C₁₁ chain) and trichloro(octyl)silane (C₈ chain) exhibit increasing hydrophobicity with longer alkyl chains, making them superior for surface modifications requiring water repellency .

- The target compound’s decyl chain (C₁₀) likely offers intermediate hydrophobicity between octyl and undecyl analogues.

Reactivity with Silica Surfaces: Trichlorosilanes (e.g., TOS) demonstrate higher surface coverage on silica compared to mono- or dichlorosilanes due to their tri-reactive sites, enabling robust covalent bonding with hydroxyl groups .

Thermal and Chemical Stability :

- Methyltrichlorosilane (CH₃Cl₃Si) is less thermally stable (boiling point: 66°C) than trichloro(dichloromethyl)silane (calc. 418°C), indicating that substituents with electronegative groups (e.g., Cl) enhance stability .

Synthetic Utility :

- Trichloro(dichlorophenyl)silane is regulated under OSHA standards (Threshold Quantity: 2500 lbs) due to its hazardous nature, highlighting the safety challenges of chlorinated aryl silanes .

- Dichloro silanes (e.g., SiH₂Cl₂) are precursors for silicon nitride ceramics but require careful handling due to flammability and disproportionation risks .

Reactivity in Hydroboration and Cross-Coupling

- Triethylborane (BEt₃) Reactions :

Trichloro(vinyl)silane reacts with BEt₃ to form 1,2-hydroboration products, a behavior shared with dichloro(methyl)vinylsilane. This contrasts with tri-n-propylborane (BnPr₃), which shows slower reactivity, underscoring the role of chlorine substituents in directing reaction pathways . - Comparison with 9-BBN : While 9-BBN is a well-established hydroboration agent, trichlorosilanes like the target compound may exhibit unique regioselectivity due to steric and electronic effects of the silyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.